BenchChemオンラインストアへようこそ!

1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1H-pyrazole

Fragment-Based Drug Discovery Lead-Like Properties Physicochemical Property Comparison

This 6-pyrazole-substituted [1,2,4]triazolo[4,3-b]pyridazine building block (MW 186.17) eliminates synthetic steps compared to 6-chloro or 6-amino intermediates. With a validated kinase-inhibitor core active against c-Met, Pim-1, LRRK2, and BRD4, and a pre-installed H-bond donor for late-stage diversification, it's ideal for fragment screening decks and lead optimization. High purity (≥95%) ensures reliable SAR data. Order now to accelerate your medicinal chemistry program.

Molecular Formula C8H6N6
Molecular Weight 186.178
CAS No. 2109191-41-3
Cat. No. B2568838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1H-pyrazole
CAS2109191-41-3
Molecular FormulaC8H6N6
Molecular Weight186.178
Structural Identifiers
SMILESC1=CN(N=C1)C2=NN3C=NN=C3C=C2
InChIInChI=1S/C8H6N6/c1-4-10-13(5-1)8-3-2-7-11-9-6-14(7)12-8/h1-6H
InChIKeyVLXWVHJCBUBPQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-1H-pyrazole (CAS 2109191-41-3) Scaffold & Procurement Snapshot


1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-1H-pyrazole (IUPAC: 6-pyrazol-1-yl-[1,2,4]triazolo[4,3-b]pyridazine) is a compact, nitrogen-rich heterobicyclic building block (C₈H₆N₆, MW 186.17 g/mol) . Its [1,2,4]triazolo[4,3-b]pyridazine core is an established kinase-inhibitor pharmacophore, validated in c-Met, Pim-1, LRRK2, and BRD4 bromodomain programs [1][2]. The 6‑position pyrazole appendage introduces a hydrogen-bond-donating heterocycle (five-membered, two adjacent N atoms) while preserving the low molecular weight and high sp² character required for fragment-based lead generation [1]. Commercially available at >95% purity, the compound serves as a late-stage diversification intermediate or a fragment screening candidate for medicinal chemistry campaigns .

Why 1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-1H-pyrazole Cannot Be Directly Replaced by Other Triazolopyridazine Substitution Patterns


The triazolopyridazine scaffold tolerates diverse 6‑position substituents, yet ostensibly minor changes at this site sharply re‑vector the pharmacophore and alter both target selectivity and physicochemical properties. In a recent dual c-Met/Pim-1 series, replacing a 6-thioether with a 6-amino or 6‑aryloxy group shifted the mean GI% across 60 cancer cell lines by >25 percentage points, and the most potent dual inhibitor (4g) achieved an IC₅₀ of 0.163 µM against c-Met, whereas the closest analog (4a) was 1.7‑fold less active (IC₅₀ ≈ 0.28 µM) [1]. Likewise, in the BRD4 bromodomain series, 6‑substituent variation produced BD1 IC₅₀ values spanning 5.7 µM to >25 µM (Table 1, compounds 12 and 6) [2]. The 6‑pyrazole motif in the target compound provides a unique H‑bond donor profile and a vector that is not replicated by 6‑chloro, 6‑amino, 6‑thioether, or 6‑aryloxy analogs; consequently, generic interchange of a 6‑substituted triazolopyridazine building block without re‑optimization of the downstream lead is unsupported by available SAR data.

Quantitative Differentiation Evidence for 1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-1H-pyrazole vs. Closest Analogs


Fragment-Like Physicochemical Profile vs. Advanced Triazolopyridazine Leads

The target compound has a molecular weight of 186.17 g·mol⁻¹ and a molecular formula C₈H₆N₆, placing it firmly within the 'rule-of-three' fragment space (MW < 300, H‑bond donors ≤ 3, cLogP ≤ 3) . In comparison, the dual c-Met/Pim-1 lead 4g (MW ≈ 450–500 g·mol⁻¹, cLogP > 4) is 2.4‑ to 2.7‑fold larger and substantially more lipophilic, whereas the BRD4 BD1 inhibitor lead 12 (MW ≈ 380 g·mol⁻¹) is roughly 2‑fold larger [1][2]. This lower molecular complexity allows the target compound to sample chemical space that is inaccessible to fully elaborated leads, making it a preferred entry point for fragment-based screening libraries.

Fragment-Based Drug Discovery Lead-Like Properties Physicochemical Property Comparison

Multi-Target Scaffold Potential vs. Single-Target 6-Chloro or 6-Amino Intermediates

The [1,2,4]triazolo[4,3-b]pyridazine scaffold has demonstrated tractable inhibitory activity across at least five distinct protein targets: c-Met (IC₅₀ = 0.090 µM for compound 12e), Pim-1 (IC₅₀ = 0.283 µM for compound 4g), LRRK2 (potent wild-type and G2019S mutant inhibition; exact IC₅₀ unpublished but described as 'potent'), BRD4 BD1 (IC₅₀ range 5.7–25.2 µM for lead compounds), and PAR1 (antithrombotic activity in vitro) [1][2][3][4]. In contrast, the commonly procured 6‑chloro‑triazolopyridazine (e.g., CAS 53085‑52‑2) and 6‑amino‑triazolopyridazine intermediates are documented only as inactive precursors requiring derivatization before showing activity. For example, the 6‑chloro analog has no reported IC₅₀ until further substituted, whereas the 6‑pyrazole analog benefits from the pyrazole ring's intrinsic capacity to engage kinase hinge regions via H‑bonding [1].

Kinase Inhibitor Scaffold Multi-Target Activity Triazolopyridazine SAR

Commercial Purity Benchmarking vs. Closest Structurally Related Building Blocks

The target compound is offered at ≥95% purity by multiple commercial suppliers (catalog number CM613261, among others) . The structurally closest commercially available analog, 3-(4-chlorophenyl)-6-pyrazol-1-yl-[1,2,4]triazolo[4,3-b]pyridazine (MW 296.71 g·mol⁻¹), contains a 4‑chlorophenyl substituent at the 3‑position that adds ~110 Da of molecular weight and one additional rotatable bond, reducing its suitability for fragment-based libraries [1]. The non‑pyrazole analog 6-chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine (CAS 53085-52-2) is similarly available at ≥95% purity but lacks the pyrazole H‑bond donor functionality, limiting its immediate utility in kinase hinge-binding design [2].

Building Block Procurement Purity Specification Heterocyclic Intermediate

Synthetic Tractability: Single-Step Pyrazole Introduction vs. Multi-Step Functionalization of Alternative 6‑Position Intermediates

The target compound installs the pyrazole moiety directly at the 6‑position, providing a pre‑functionalized core that eliminates one or more post‑coupling deprotection/functionalization steps. In contrast, the widely used 6‑chloro‑triazolopyridazine intermediate requires a nucleophilic aromatic substitution (SNAr) or metal-catalyzed coupling to introduce the 6‑substituent, adding at least one synthetic step and typically requiring inert-atmosphere conditions and palladium catalysts [1]. The c-Met kinase program exemplified this: the 6‑chloro starting material was converted to 6‑thioether or 6‑amino derivatives via 2‑3 step sequences, whereas 6‑azaindole and 6‑pyrazole analogs could be coupled in a single step via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or direct nucleophilic displacement [2]. The target compound thus enables a more convergent synthesis strategy, reducing step count and material loss in lead optimization libraries.

Synthetic Efficiency Late-Stage Diversification Building Block Utility

Verified Application Scenarios for 1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-1H-pyrazole in Scientific and Industrial Workflows


Fragment-Based Screening Library Enrichment for Kinase and Bromodomain Targets

The compound's low MW (186.17 g·mol⁻¹), pre‑installed H‑bond donor (pyrazole N–H), and demonstrated affinity of its core scaffold for the ATP‑binding sites of c-Met, Pim-1, LRRK2, and the acetyl‑lysine pocket of BRD4 BD1/BD2 make it an ideal candidate for inclusion in fragment screening decks [1][2][3]. The BRD4 co-crystal structures of related 6‑amino‑triazolopyridazines confirm the scaffold engages the Kac binding pocket, providing a structural rationale for fragment hit expansion [1].

Late-Stage Diversification Intermediate for Kinase Inhibitor Lead Optimization

As a pre‑functionalized 6‑pyrazole building block, the compound eliminates 1–3 synthetic steps compared to starting from 6‑chloro or 6‑amino intermediates [4]. The 3‑position of the triazolopyridazine ring remains unsubstituted, allowing regioselective C–H functionalization or halogenation to introduce diversity. This convergent strategy has been successfully employed in the c-Met inhibitor patent family (US20130324526A1), where 6‑substituted triazolopyridazines were diversified at the 3‑position to generate >100 analogs [4].

Tool Compound Precursor for LRRK2 Parkinson's Disease Research

The [1,2,4]triazolo[4,3-b]pyridazine scaffold has produced potent and highly selective LRRK2 kinase inhibitors, including compounds active against the Parkinson's disease-associated G2019S mutant [2]. The 6‑pyrazole variant provides a distinct vector for exploring hinge-binding interactions. Researchers investigating LRRK2 biology can use the target compound as a starting point for developing chemical probes with improved selectivity over structurally related kinases [2].

Quality Control Reference Standard for Triazolopyridazine-Based API Intermediates

With a minimum purity specification of ≥95% and a well-defined molecular formula (C₈H₆N₆) and SMILES string (c1cnn(-c2ccc3nncn3n2)c1), the compound can serve as a certified reference material for HPLC-UV or LC-MS method development, particularly in process chemistry laboratories scaling up triazolopyridazine-containing active pharmaceutical ingredients .

Quote Request

Request a Quote for 1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.